methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate CAS number
methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate CAS number
An In-Depth Technical Guide to Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate and Its Isomers: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this exact isomer is not readily found in public databases, this guide will delve into the synthesis, characterization, and potential applications of this molecule, drawing upon established methodologies for structurally related benzimidazole derivatives. We will explore the critical aspects of its chemistry, including synthetic pathways, spectroscopic analysis, and safety considerations. Furthermore, this guide will highlight the therapeutic potential of the broader class of bromo-substituted benzimidazoles, providing valuable insights for researchers in drug discovery and development.
Introduction to the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1][2][3] Its unique structural features, including a fused benzene and imidazole ring, allow for diverse functionalization and interaction with various biological targets. This has led to the development of numerous benzimidazole-based drugs with a broad spectrum of therapeutic activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][4] The introduction of a bromine atom and a methyl carboxylate group onto the benzimidazole scaffold, as in the case of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate, is a strategic approach to modulate the compound's physicochemical properties and biological activity.
Physicochemical Properties and CAS Number
A definitive CAS (Chemical Abstracts Service) number for methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate could not be located in the primary chemical databases during a comprehensive search. This suggests that the compound may be a novel or less-characterized isomer. However, CAS numbers for closely related isomers and derivatives have been identified and are presented in the table below for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 4-bromo-1H-benzo[d]imidazole-5-carboxylate | 1803895-46-6 | C9H7BrN2O2 | 255.07 |
| Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate | 1806517-50-9 | C9H7BrN2O2 | 255.07 |
| 5-Bromo-1H-benzimidazole | 4887-88-1 | C7H5BrN2 | 197.03 |
| 6-Bromo-1H-benzimidazole | 4887-88-1 | C7H5BrN2 | 197.03 |
Data compiled from various chemical supplier and database sources.[5][6]
The properties of the target compound are predicted to be similar to these related structures, exhibiting as a solid at room temperature with limited solubility in water but good solubility in organic solvents like DMSO and DMF.
Synthesis and Reaction Mechanisms
The synthesis of methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate can be approached through several established synthetic routes for benzimidazole derivatives. The most common method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[7][8]
Proposed Synthetic Pathway
A plausible synthetic route to the target compound would start from a commercially available or readily synthesized 4-bromo-5-methyl-1,2-diaminobenzene. This intermediate can then be reacted with a suitable C1-synthon, such as formic acid or trimethyl orthoformate, to construct the imidazole ring. Subsequent esterification of a carboxylic acid precursor would yield the final product.
Caption: Proposed synthetic workflow for methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate.
Experimental Protocol: A General Method for Benzimidazole Synthesis
The following is a generalized protocol for the synthesis of benzimidazoles, which can be adapted for the target molecule.
Step 1: Condensation Reaction
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Dissolve 1 equivalent of the o-phenylenediamine derivative in a suitable solvent such as ethanol or acetic acid.
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Add 1.1 equivalents of the corresponding aldehyde or carboxylic acid.
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If using an aldehyde, add an oxidizing agent like sodium metabisulfite (Na2S2O5).[7][8]
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Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
Step 2: Work-up and Purification
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
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Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.
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Filter the precipitate, wash with water, and dry under vacuum.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization and Analytical Techniques
The structural confirmation of the synthesized methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole core and a singlet for the methyl ester protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the N-H stretch of the imidazole ring, the C=O stretch of the ester, and the C-Br stretch.
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Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and bromine, providing further confirmation of the empirical formula.
Applications in Drug Discovery and Development
Benzimidazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.
Potential Therapeutic Targets
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Kinase Inhibition: Many benzimidazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3]
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Anticancer Agents: Bromo-substituted benzimidazoles have shown potent cytotoxic activity against various cancer cell lines.[3][9] They can act as DNA minor groove binding agents and topoisomerase inhibitors.[7][10]
-
Antiviral and Antimicrobial Activity: The benzimidazole scaffold is present in several approved antiviral and antifungal drugs.
Caption: Potential therapeutic applications of benzimidazole derivatives.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate and its precursors.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
Hazard Statements (Predicted based on related compounds):
Conclusion
Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate represents a promising scaffold for the development of new therapeutic agents and functional materials. While its specific properties are yet to be fully elucidated, the rich chemistry of the benzimidazole family provides a solid foundation for its synthesis and exploration. This guide has outlined the key technical aspects for researchers and scientists working with this and related compounds, from synthetic strategies and characterization to potential applications and safety considerations. Further research into this specific isomer is warranted to unlock its full potential.
References
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Chemsrc. (2025, August 26). CAS#:606144-02-9 | Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate. Retrieved from [Link]
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MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]
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MilliporeSigma. (n.d.). Methyl 2-bromo-1H-imidazole-5-carboxylate | 1379311-82-6. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-1H-benzimidazole. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dibromo-1H-benzo[d]imidazole. Retrieved from [Link]
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MDPI. (2024, June 26). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
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